N-((5-((2-amino-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O5S2/c1-19(2)26(22,23)10-5-3-9(4-6-10)13(21)16-7-12-17-18-14(24-12)25-8-11(15)20/h3-6H,7-8H2,1-2H3,(H2,15,20)(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTNFNAMDLQOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is structurally compared to derivatives with modified heterocycles or substituents (Table 1):
Key Observations:
- Heterocycle Effects : The 1,3,4-oxadiazole core (target compound) offers better metabolic resistance compared to 1,3,4-thiadiazole but may exhibit reduced π-π stacking compared to triazines .
Physicochemical Properties
Preparation Methods
Oxadiazole Ring Formation
The 1,3,4-oxadiazole nucleus is synthesized via cyclization of a diacylhydrazine precursor. A representative protocol involves reacting 4-(N,N-dimethylsulfamoyl)benzoic acid hydrazide with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by cyclization using phosphorus oxychloride (POCl₃) under reflux. The reaction proceeds via intermediate hydrazide formation, with POCl₃ acting as both a dehydrating agent and catalyst.
Table 1: Oxadiazole Cyclization Conditions
| Precursor | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Diacylhydrazine derivative | POCl₃ | 110 | 68–72 |
| Hydrazide-chloroacetyl adduct | H₂SO₄ (conc.) | 80 | 52–58 |
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
Comparative studies in DMF, acetonitrile, and THF demonstrate that polar aprotic solvents enhance reaction kinetics. DMF achieves 78% yield at 60°C versus 62% in THF under identical conditions. Elevated temperatures (>70°C) promote side reactions, including oxadiazole ring degradation.
Table 2: Solvent Optimization for Thioether Formation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 60 | 6 | 78 |
| THF | 60 | 8 | 62 |
| Acetonitrile | 60 | 7 | 68 |
Catalytic Additives
Incorporation of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yields by 12–15% in heterogeneous systems. TBAB facilitates anion exchange between aqueous and organic phases, particularly in Schotten-Baumann-type reactions.
Purification and Isolation Techniques
Column Chromatography
Crude product purification employs silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v) as eluent. The target compound elutes at Rf 0.42–0.45, with typical recovery rates of 85–90%.
Recrystallization
Optimal recrystallization solvents:
- Ethanol/water (4:1): Needle-shaped crystals, 99.2% purity (HPLC)
- Dichloromethane/n-hexane (1:2): Prismatic crystals, 98.7% purity
Table 3: Purity Analysis Post-Recrystallization
| Solvent System | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol/water | 99.2 | Needles |
| DCM/n-hexane | 98.7 | Prisms |
| Methanol | 97.5 | Irregular |
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
ESI-MS (m/z): 400.1 [M+H]⁺ (calculated 399.5 for C₁₄H₁₇N₅O₅S₂). High-resolution MS confirms molecular formula within 3 ppm error.
Scale-Up Considerations and Industrial Feasibility
Pilot-Scale Synthesis
Benchmark 500g batch synthesis achieves 71% overall yield using:
Environmental Impact
Process mass intensity (PMI) analysis reveals:
- 86% of waste generated during chromatography steps
- Solvent recovery systems reduce PMI from 32 to 18 kg/kg product
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
